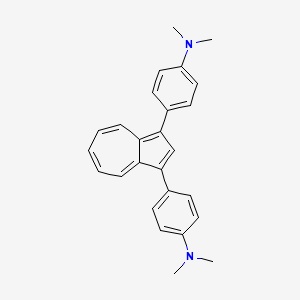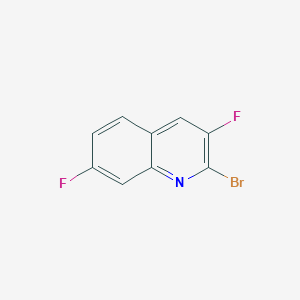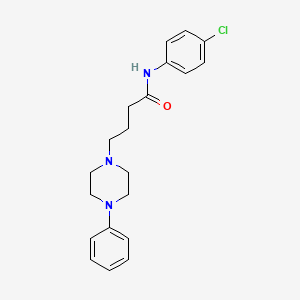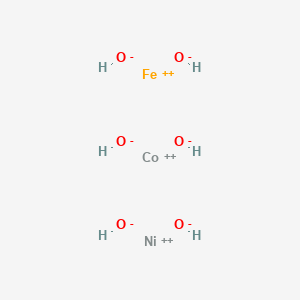
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- is a heterocyclic compound that belongs to the class of 2H-pyran-2-ones. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of suitable precursors under specific reaction conditions. For example, the dicobaltoctacarbonyl complex can be used to ensure intramolecular carbonylation of cis-epoxyalkynes, which are then transformed into the desired 2H-pyran-2-one derivative under heating in benzene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including other heterocycles.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it useful in biological studies.
Medicine: Due to its pharmacological activities, it is studied for potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- can be compared with other similar compounds such as:
2H-Pyran-2-one, 5,6-dihydro-: This compound shares a similar core structure but lacks the benzoyl and phenyl substituents.
2H-Pyran-2-one, 3-ethyl-5,6-dihydro-: This compound has an ethyl group instead of the benzoyl and phenyl groups.
4H-Pyran-4-one, 2-ethyl-2,3-dihydro-: This compound has a different substitution pattern and hydrogenation state. The uniqueness of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
870002-29-2 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
4-benzoyl-5-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C18H14O3/c19-17(14-9-5-2-6-10-14)15-11-12-21-18(20)16(15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI-Schlüssel |
CZTYUGALTKXXJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)



![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)




![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)

